molecular formula C13H10Br2NO+ B271545 3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium

3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium

Cat. No. B271545
M. Wt: 356.03 g/mol
InChI Key: NKRFBEKMBOSBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium is a chemical compound that has been the subject of extensive scientific research. It is a pyridinium-based compound that is used in various scientific applications due to its unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium is not fully understood. However, it is believed to act as an electrophile due to the presence of the bromine atom. It can react with various nucleophiles such as amines, alcohols, and thiols.
Biochemical and Physiological Effects
3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have cytotoxic effects on cancer cells in vitro. It has also been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium in lab experiments include its ability to react with various functional groups, its high reactivity, and its ease of synthesis. However, its limitations include its cytotoxicity and the lack of information on its biochemical and physiological effects.

Future Directions

For research include studying its mechanism of action in detail, investigating its cytotoxic effects on cancer cells in vivo, and developing new synthetic methods for the compound.

Synthesis Methods

The synthesis method of 3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium involves the reaction of pyridine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with bromine to obtain the final product.

Scientific Research Applications

3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium has several scientific research applications. It is commonly used as a reagent in organic synthesis reactions due to its ability to react with various functional groups. It is also used in the synthesis of various pyridine-based compounds.

properties

Product Name

3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium

Molecular Formula

C13H10Br2NO+

Molecular Weight

356.03 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(3-bromopyridin-1-ium-1-yl)ethanone

InChI

InChI=1S/C13H10Br2NO/c14-11-5-3-10(4-6-11)13(17)9-16-7-1-2-12(15)8-16/h1-8H,9H2/q+1

InChI Key

NKRFBEKMBOSBHC-UHFFFAOYSA-N

SMILES

C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

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